5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is an organic compound characterized by its unique molecular structure and chemical properties. It features a phenyl ring substituted with chlorine and fluorine atoms, which significantly influence its reactivity and potential applications in various fields such as chemistry, biology, and medicine. The compound has garnered interest for its possible biological activities and as an intermediate in synthetic chemistry.
This compound can be sourced from chemical suppliers and research institutions specializing in organic compounds. Its availability is primarily for research purposes, as indicated by various chemical databases and suppliers like BenchChem, Smolecule, and Oakwood Chemical, which list it under catalog numbers for procurement.
5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid falls under the category of carboxylic acids and ketones due to the presence of both a carboxylic acid group (COOH) and a ketone group (C=O). Its IUPAC name reflects its structural components, which include halogenated aromatic groups.
The synthesis of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid typically involves several steps that may include:
The synthesis may require specific conditions such as temperature control, pH adjustment, and the use of catalysts to optimize yields. Reaction monitoring through techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is common to ensure the desired product formation.
The molecular formula for 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is , with a molecular weight of approximately 244.65 g/mol. Its structure can be described as follows:
The InChI key for this compound is BDHWHYSJITXKRD-UHFFFAOYSA-N
, which provides a unique identifier for its structure in chemical databases. The SMILES representation is C1=CC(=C(C=C1Cl)F)C(=O)CCCC(=O)O
, which encodes its molecular structure in a text format.
5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
The mechanism of action for 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid involves its interaction with biological targets:
The compound has an XLogP value of approximately 2.1, indicating moderate lipophilicity, which may influence its biological interactions.
5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid has several notable applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6